
Tbab hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium bromide hydrate, commonly referred to as TBAB hydrate, is a semi-clathrate hydrate formed by the combination of tetrabutylammonium bromide and water. This compound is known for its high energy storage density and its ability to form stable hydrates at atmospheric pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane . The resulting tetrabutylammonium bromide can then form hydrates with water under specific conditions. The formation of TBAB hydrate typically involves dissolving tetrabutylammonium bromide in water and allowing the solution to cool, leading to the formation of semi-clathrate hydrates .
Industrial Production Methods
In industrial settings, this compound can be produced by maintaining a controlled environment where the concentration of tetrabutylammonium bromide and the temperature are carefully regulated. The use of small channels and controlled flow rates can enhance the efficiency of hydrate formation .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium bromide hydrate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. It is commonly used as a phase transfer catalyst, facilitating reactions between water-soluble and organic-soluble reactants .
Common Reagents and Conditions
Substitution Reactions: Tetrabutylammonium bromide serves as a source of bromide ions for substitution reactions.
Oxidation and Reduction Reactions: It can catalyze various oxidation and reduction processes, often in the presence of other reagents such as hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically an organic compound with a bromide substituent .
Scientific Research Applications
Tetrabutylammonium bromide hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrabutylammonium bromide hydrate involves its ability to form semi-clathrate hydrates with water. These hydrates have a polyhedral water framework that can trap gas molecules, making them useful for gas storage and separation . The tetrabutylammonium cation interacts with the water molecules, stabilizing the hydrate structure and enhancing its energy storage capacity .
Comparison with Similar Compounds
Tetrabutylammonium bromide hydrate can be compared with other semi-clathrate hydrates formed by similar quaternary ammonium salts, such as:
Tetrabutylammonium chloride (TBAC): Similar to TBAB, TBAC forms semi-clathrate hydrates with water and is used in gas hydrate research.
Tetrabutylammonium fluoride (TBAF): TBAF is another quaternary ammonium salt that forms hydrates and is used as a promoter in gas hydrate formation.
Tetrabutylammonium nitrate (TBANO3): This compound also forms semi-clathrate hydrates and is used in various industrial applications.
Tetrabutylammonium bromide hydrate is unique due to its specific interactions with water molecules and its ability to form stable hydrates at atmospheric pressure, making it particularly useful for cold storage and gas separation applications .
Properties
CAS No. |
37451-67-5 |
|---|---|
Molecular Formula |
C16H38BrNO |
Molecular Weight |
340.38 g/mol |
IUPAC Name |
tetrabutylazanium;bromide;hydrate |
InChI |
InChI=1S/C16H36N.BrH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 |
InChI Key |
JCHOVTKTIUCYQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


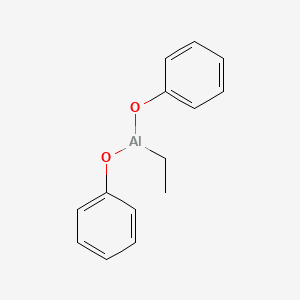
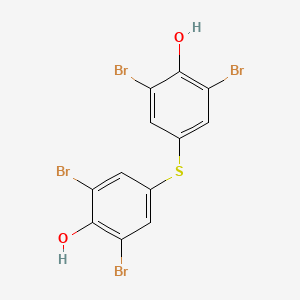
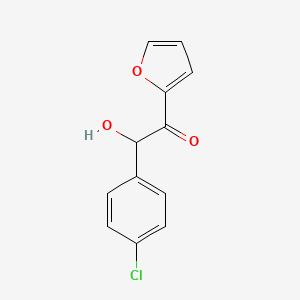
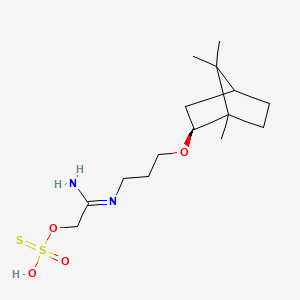
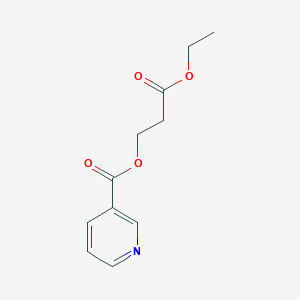
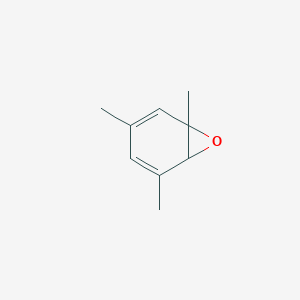
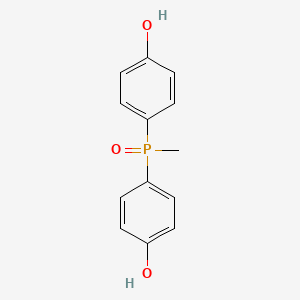
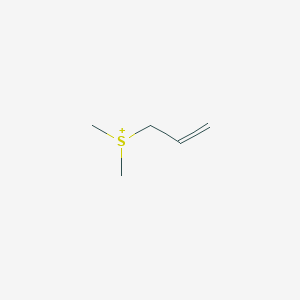

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

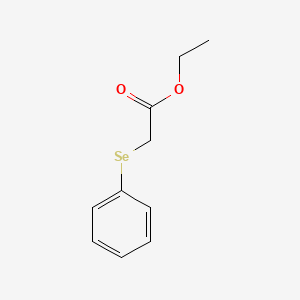
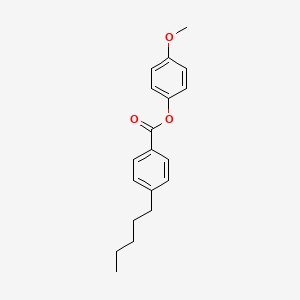
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
